molecular formula C22H28N2O6 B14679093 Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester CAS No. 39731-93-6

Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester

Cat. No.: B14679093
CAS No.: 39731-93-6
M. Wt: 416.5 g/mol
InChI Key: ZPONUDBMSOXLFI-UHFFFAOYSA-N
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Description

Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester is a complex organic compound belonging to the pyrroloisoquinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa. One common method is the multicomponent reaction, which proceeds via sequential formation of spirooxindole, generation of isocyanate functionality, and addition of tetrahydroisoquinoline to the isocyanate group . Another approach involves the reaction of 3-(2-bromoacetyl)coumarins, isoquinoline, and dialkyl acetylenedicarboxylates in the presence of triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a pyrrolo(2,1-a)isoquinoline derivative may yield a ketone, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives involves their interaction with molecular targets such as topoisomerases. These enzymes are crucial for DNA replication and transcription. By inhibiting topoisomerases, these compounds can induce DNA damage in cancer cells, leading to cell death . The specific pathways involved include the stabilization of the topoisomerase-DNA complex, preventing the re-ligation of DNA strands .

Properties

CAS No.

39731-93-6

Molecular Formula

C22H28N2O6

Molecular Weight

416.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethoxycarbonyl]-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid

InChI

InChI=1S/C22H28N2O6/c1-5-23(6-2)9-10-30-22(27)16-12-17-15-13-19(29-4)18(28-3)11-14(15)7-8-24(17)20(16)21(25)26/h11-13H,5-10H2,1-4H3,(H,25,26)

InChI Key

ZPONUDBMSOXLFI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)O

Origin of Product

United States

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